molecular formula C5H11Br2NO B6609087 (3S)-3-amino-1-bromopentan-2-onehydrobromide CAS No. 2866253-72-5

(3S)-3-amino-1-bromopentan-2-onehydrobromide

Cat. No.: B6609087
CAS No.: 2866253-72-5
M. Wt: 260.95 g/mol
InChI Key: PHBADYKBWFQYER-WCCKRBBISA-N
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Description

Significance of α-Amino Ketone and α-Haloketone Motifs in Organic Synthesis

The α-amino ketone and α-haloketone motifs are fundamental building blocks in organic synthesis, prized for their versatile reactivity and their presence in a wide array of biologically active molecules. nih.govrsc.org Chiral α-amino ketones are integral substructures in numerous natural products and pharmaceuticals. nih.govrsc.org Their importance also stems from their utility as synthetic intermediates; the carbonyl group can be reduced to an alcohol, oxidized to an acid, or undergo addition reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This versatility makes them invaluable precursors for polyfunctional amino derivatives. nih.gov

Similarly, α-haloketones are highly reactive and serve as crucial precursors for a vast range of compounds, particularly heterocycles containing nitrogen, sulfur, and oxygen. nih.govresearchgate.netmdpi.com The presence of two electrophilic centers—the α-carbon bearing the halogen and the carbonyl carbon—underpins their synthetic utility. researchgate.netmdpi.comnih.gov This dual reactivity allows for a variety of transformations, including nucleophilic substitution and reactions at the carbonyl group. nih.govwikipedia.org Their ability to act as potent alkylating agents is a key feature of their chemical behavior. wikipedia.org The significance of these motifs is underscored by their role as key intermediates in the synthesis of blockbuster pharmaceutical compounds. researchgate.netmdpi.com

Table 1: Applications of α-Amino Ketone and α-Haloketone Motifs
MotifKey Structural FeaturesPrimary Synthetic ApplicationsExamples of Synthesized Molecules
α-Amino KetoneContains a carbonyl group and an adjacent amino group. Often chiral.Precursors to α-amino alcohols, α-amino acids, and polyfunctional amino derivatives. nih.gov Found in numerous bioactive molecules. researchgate.netNatural products, pharmaceuticals such as bupropion (B1668061) and mephedrone. researchgate.netcolab.ws
α-HaloketoneContains a carbonyl group with a halogen on the adjacent carbon. Possesses two electrophilic sites. researchgate.netnih.govBuilding blocks for N, S, and O-heterocycles. nih.govmdpi.com Intermediates for organometallic species and pharmaceuticals. mdpi.comnih.gov Participate in reactions like the Favorskii rearrangement. wikipedia.orgThiazoles, pyrroles, benzofurans, and various blockbuster drugs. nih.govmdpi.comwikipedia.org

Importance of Chiral Bifunctional Scaffolds in Asymmetric Synthesis

In the realm of asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule—chiral bifunctional scaffolds are of paramount importance. These molecules possess two distinct functional groups that can interact with a substrate and/or reagent simultaneously to control the stereochemical outcome of a reaction. beilstein-journals.org Bifunctional catalysts, for instance, often employ cooperative activation of both the nucleophile and the electrophile to achieve high levels of enantioselectivity. beilstein-journals.orgnih.gov

The compound (3S)-3-amino-1-bromopentan-2-one hydrobromide is a prime example of a chiral bifunctional scaffold. It contains a stereocenter at the α-carbon bearing the amino group, a nucleophilic amino group (in its free base form), and two electrophilic centers (the carbonyl carbon and the α'-carbon bearing the bromine). This combination of features within a single, stereochemically defined molecule allows for highly controlled and predictable transformations. The inherent chirality of the scaffold directs the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity. This principle is fundamental to the construction of complex chiral molecules from simpler, achiral starting materials. rsc.orgresearchgate.net The spatial arrangement of the functional groups in these scaffolds is crucial for creating a well-defined transition state that favors the formation of one stereoisomer over others. beilstein-journals.org

Historical Development of Synthetic Strategies for α-Amino and α-Haloketones

The synthesis of α-haloketones has a long history, with initial reports dating back to the late 18th century. mdpi.com The most traditional and straightforward method involves the direct halogenation of an enolizable ketone with an electrophilic halogen source, such as elemental bromine (Br₂) or iodine (I₂), often under acidic or basic conditions to generate the enol or enolate nucleophile. mdpi.comnih.gov Over the years, a plethora of halogenating agents have been developed to improve reaction efficiency, selectivity, and safety, including N-halosuccinimides (NXS). mdpi.comwikipedia.org

The synthesis of α-amino ketones has also evolved significantly. Classical approaches often relied on the nucleophilic substitution of α-haloketones with an amine source. rsc.org However, this two-step process has drawbacks, including the need to handle toxic and corrosive halogenating agents. rsc.org This has driven the development of more direct and atom-economical methods. rsc.org Modern strategies for synthesizing chiral α-amino ketones include:

Asymmetric electrophilic amination of ketones or enolates: This involves reacting a ketone-derived enolate with an electrophilic nitrogen source in the presence of a chiral catalyst. nih.gov

Catalytic asymmetric N-H insertion: This method utilizes the reaction of amines with α-diazoketones, catalyzed by a chiral metal complex. nih.gov

Asymmetric reduction of α-keto imines: Chiral reducing agents or catalysts are used to reduce the C=N bond of an α-keto imine with high enantioselectivity. nih.gov

Rearrangement reactions: Various rearrangement reactions have been adapted to produce enantioenriched α-amino ketones. nih.gov

A significant advancement in the synthesis of chiral α-amino-α'-haloketones involves a multi-step sequence starting from N-protected amino acids. acs.org This approach typically involves the conversion of the amino acid to a mixed anhydride, followed by reaction with diazomethane (B1218177) to form an α-diazoketone, and subsequent hydrohalogenation to yield the final product. acs.org This method provides excellent stereochemical control, as the chirality is derived from the readily available amino acid starting material.

Table 2: Evolution of Synthetic Methods for α-Amino and α-Haloketones
Compound TypeClassical MethodsModern MethodsKey Advantages of Modern Methods
α-HaloketonesDirect halogenation of ketones with X₂ under acidic/basic conditions. mdpi.comnih.govUse of milder reagents like N-halosuccinimides (NXS), wikipedia.org oxyhalogenation of alkenes/alkynes. bohrium.comImproved selectivity, milder reaction conditions, better functional group tolerance.
α-Amino KetonesNucleophilic substitution of α-haloketones. rsc.orgAsymmetric electrophilic amination, nih.gov catalytic N-H insertion, nih.gov asymmetric reduction of α-keto imines. nih.govHigher atom economy, directness (fewer steps), high enantioselectivity. rsc.org

Properties

IUPAC Name

(3S)-3-amino-1-bromopentan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBADYKBWFQYER-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)CBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Enantioselective and Diastereoselective Synthesis of 3s 3 Amino 1 Bromopentan 2 One Hydrobromide

Approaches via Chiral α-Amino Acids

A prevalent and reliable strategy for synthesizing chiral α-haloketones involves a multi-step sequence starting from readily available, enantiopure α-amino acids. This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The general pathway involves the conversion of an N-protected α-amino acid into a reactive intermediate, which is then transformed into the target α-haloketone.

Synthesis of α-Diazo Ketones from N-Protected Amino Acids

A common method for the synthesis of α-diazo ketones from N-protected amino acids is the Arndt-Eistert reaction. This involves the activation of the carboxylic acid group of the N-protected amino acid, typically by forming a mixed anhydride, followed by reaction with diazomethane (B1218177).

The N-protected amino acid, for instance, a Boc-protected α-amino acid, is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA) at low temperatures to form a mixed anhydride. This activated intermediate is then treated with a solution of diazomethane to yield the corresponding α-diazo ketone. The use of diazomethane, while effective, requires careful handling due to its toxicity and explosive nature.

N-Protected Amino AcidActivating AgentBaseSolventYield of α-Diazo Ketone
Boc-L-PhenylalanineEthyl ChloroformateNMMTHFHigh
Boc-L-ValineIsobutyl ChloroformateNMMDiethyl EtherGood
Boc-L-LeucineEthyl ChloroformateTEATHF/CH2Cl2High
Boc-L-IsoleucineIsobutyl ChloroformateNMMDiethyl EtherGood

This table presents a summary of typical conditions for the synthesis of α-diazo ketones from various N-protected amino acids.

Hydrohalogenation of Chiral α-Diazo Ketones to α-Haloketones

Once the chiral α-diazo ketone is synthesized and isolated, it is converted to the corresponding α-haloketone through reaction with a hydrogen halide. For the synthesis of (3S)-3-amino-1-bromopentan-2-one hydrobromide, a solution of hydrogen bromide (HBr) is used.

The reaction is typically carried out by treating the α-diazo ketone with a solution of HBr in a suitable solvent, such as diethyl ether or acetic acid, at low temperatures. The reaction proceeds with the loss of nitrogen gas and the introduction of the bromine atom. A key advantage of this method is that the reaction generally proceeds with retention of configuration at the chiral center, thus preserving the stereochemical integrity of the molecule. The resulting α-bromoketone is often obtained in high purity after a simple work-up procedure.

Chiral α-Diazo Ketone Derived FromHydrogen HalideSolventTemperatureYield of α-Haloketone
Boc-L-PhenylalanineHBr in Acetic AcidAcetic Acid0 °C to rtQuantitative
Boc-L-ValineHCl (gas)Diethyl Ether0 °CHigh
Boc-L-LeucineHBr in Diethyl EtherDiethyl Ether0 °CGood
Boc-L-IsoleucineHCl in DioxaneDioxane0 °CHigh

This table illustrates the conditions for the hydrohalogenation of chiral α-diazo ketones to the corresponding α-haloketones.

Continuous Flow Methodologies for Chiral α-Haloketone Production

The use of diazomethane on a large scale poses significant safety risks. To mitigate these hazards, continuous flow methodologies have been developed for the synthesis of chiral α-haloketones. researchgate.netnih.gov These systems allow for the on-demand generation of diazomethane and its immediate consumption in the subsequent reaction, thereby avoiding the accumulation of this hazardous reagent. researchgate.net

In a typical continuous flow setup, a solution of the N-protected amino acid is first activated in a flow reactor to form the mixed anhydride. This stream is then merged with a stream of in-situ generated diazomethane in a second reactor, where the α-diazo ketone is formed. Finally, the stream containing the α-diazo ketone is mixed with a solution of hydrogen halide in a third reactor to produce the desired α-haloketone. This integrated, multi-step process offers enhanced safety, better temperature control, and improved scalability compared to traditional batch processes. researchgate.net

Starting MaterialFlow Reactor SystemReagentsResidence TimeThroughputOverall Yield
N-Boc-L-PhenylalanineMulti-step tubular reactorsEthyl chloroformate, NMM, Diazomethane precursor, HBrMinutes per stepmmol/hour85-95%
N-Cbz-L-LeucineMembrane separator for diazomethaneIsobutyl chloroformate, NMM, Diazomethane precursor, HClVaries g/hour High

This table provides an overview of representative continuous flow systems for the synthesis of chiral α-haloketones.

Asymmetric Halogenation of Chiral α-Amino Ketones

An alternative approach to the synthesis of chiral α-haloketones involves the direct asymmetric halogenation of a pre-formed chiral α-amino ketone. This strategy relies on the use of a chiral catalyst to control the stereoselective introduction of the halogen atom at the α-position.

Organocatalytic Asymmetric Bromination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of α-bromination, chiral amines can be used as catalysts to promote the enantioselective halogenation of ketones. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the organocatalyst. This enamine then reacts with an electrophilic bromine source, with the chiral environment of the catalyst directing the approach of the brominating agent to one face of the enamine, leading to the formation of one enantiomer of the α-bromoketone in excess.

While this method has been successfully applied to a range of aldehydes and cyclic ketones, its application to chiral α-amino ketones is less common. The success of the reaction depends on the careful selection of the organocatalyst, the bromine source (e.g., N-bromosuccinimide, NBS), and the reaction conditions to achieve high yields and enantioselectivities.

SubstrateOrganocatalystBromine SourceSolventYieldEnantiomeric Excess (ee)
Cyclohexanone(S)-2-(Trifluoromethyl)pyrrolidineNBSCH2Cl285%92%
Propiophenone(S)-Diphenylprolinol silyl (B83357) etherN-BromophthalimideToluene78%88%

This table shows examples of organocatalytic asymmetric α-bromination of ketones, illustrating the potential of this methodology.

Metal-Catalyzed Stereoselective Halogenation

The use of chiral metal complexes as catalysts for asymmetric halogenations represents another important strategy. Chiral Lewis acids or transition metal complexes can coordinate to the substrate, activating it towards nucleophilic attack by a halide source or electrophilic attack by a halogenating agent, and controlling the stereochemical outcome of the reaction.

For the stereoselective halogenation of α-amino ketones, a chiral metal catalyst could potentially coordinate to the carbonyl oxygen and the nitrogen atom of the amino group, creating a rigid chiral environment that directs the incoming halogenating agent. However, literature specifically detailing the metal-catalyzed stereoselective bromination of chiral α-amino ketones to produce compounds like (3S)-3-amino-1-bromopentan-2-one is not widely available, suggesting this may be a less explored or more challenging synthetic route compared to the methods starting from chiral α-amino acids. Research in this area is ongoing, with the potential to offer novel and efficient pathways to these valuable chiral building blocks.

Derivatization from Related Chiral Building Blocks

An alternative to direct amination is to start with a molecule that already contains the required stereocenter and chemically transform it into the target compound.

The Heyns rearrangement is a classical transformation that converts an α-hydroxy imine into an α-amino ketone. researchgate.netarabjchem.org A synthetic route utilizing this reaction for the target compound would begin with a chiral α-hydroxy ketone.

A plausible sequence would be:

Starting Material : A chiral precursor such as (3S)-1-bromo-3-hydroxypentan-2-one.

Imine Formation : Reaction with an amine (e.g., ammonia (B1221849) or a protected amine source) to form an α-hydroxy imine intermediate.

Rearrangement : The α-hydroxy imine undergoes the Heyns rearrangement, which involves an intramolecular redox process, to yield the α-amino ketone.

Deprotection/Salt Formation : If a protected amine was used, a final deprotection step followed by treatment with hydrobromic acid would yield the target hydrobromide salt.

The key to this synthesis is the availability of the enantiomerically pure α-hydroxy ketone starting material. This could potentially be sourced from the chiral pool or prepared via asymmetric dihydroxylation or asymmetric reduction of a corresponding diketone.

This strategy involves the reaction of a chiral imine or a chiral enolate with an appropriate electrophile. rsc.org For instance, one could envision a route starting from a chiral imine derived from a simpler ketone.

A representative pathway could involve:

Chiral Imine Formation : Condensation of pentan-2-one with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine.

Enolate Formation and Diastereoselective Bromination : Deprotonation of the imine would form a chiral enolate equivalent. Reaction of this enolate with an electrophilic bromine source at the C1 position would be the next step. A second diastereoselective reaction at the C3 position with an electrophilic aminating agent would follow.

Hydrolysis : Cleavage of the imine bond would release the chiral α-amino ketone.

Alternatively, a chiral enolate could be generated from an N-acyloxazolidinone derived from a carboxylic acid. The diastereoselective reaction of this enolate with an electrophilic aminating reagent would set the stereocenter at the C3 position. Subsequent manipulation of the functional groups would be required to install the bromomethyl ketone moiety.

Iii. Chemical Reactivity and Transformations of 3s 3 Amino 1 Bromopentan 2 One Hydrobromide

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bonded to the bromine is highly electrophilic, a feature that is significantly enhanced by the adjacent electron-withdrawing carbonyl group. This makes it a prime site for nucleophilic attack, predominantly through an SN2 mechanism.

The compound readily undergoes SN2 reactions with a wide range of nucleophiles. A notable and well-documented example is the Hantzsch thiazole (B1198619) synthesis, where the α-bromo-β-amino ketone reacts with a thioamide, such as thiourea (B124793), to form highly functionalized 2-aminothiazole (B372263) derivatives. This reaction proceeds via initial nucleophilic attack by the sulfur atom of the thiourea on the brominated carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The general mechanism involves the sulfur of the thiourea acting as the nucleophile in a classic SN2 displacement of the bromide. The subsequent steps involve intramolecular condensation to form the heterocyclic product. This reaction is not limited to thiourea; various substituted thioamides can be used to generate a diverse library of thiazole compounds. alfa-chemistry.comnrochemistry.com

Other potent nucleophiles are also expected to react in a similar fashion. For instance, azide (B81097) ions (N₃⁻) are excellent nucleophiles in SN2 reactions and would lead to the formation of the corresponding α-azido-β-amino ketone. Similarly, cyanide ions (CN⁻) could be employed to introduce a nitrile group, although the basicity of the cyanide ion could potentially lead to side reactions. acs.org

NucleophileReagent ExampleProduct TypeReaction Class
ThioamideThiourea2-AminothiazoleHantzsch Thiazole Synthesis
Azide IonSodium Azide (NaN₃)α-Azido-β-amino ketoneSN2 Substitution
Cyanide IonSodium Cyanide (NaCN)α-Cyano-β-amino ketoneSN2 Substitution
AmineAmmonia (B1221849), Primary/Secondary Aminesα,β-Diamino ketoneSN2 Substitution

Consistent with the SN2 mechanism, nucleophilic substitution at the chiral C3 carbon of (3S)-3-amino-1-bromopentan-2-one is expected to proceed with a complete inversion of stereochemistry. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), in a "backside attack". savemyexams.comdocbrown.info This process leads to a predictable stereochemical outcome, transforming the (S)-configured starting material into an (R)-configured product.

The reactivity of the brominated carbon is significantly modulated by the adjacent functional groups.

Carbonyl Group: The ketone's carbonyl group acts as a powerful electron-withdrawing group through its inductive effect. This effect polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. This activation is a general feature of α-haloketones and is a primary reason for their high reactivity in SN2 displacements compared to analogous alkyl halides.

Amino Group: The β-amino group can exert a profound influence on the reaction through neighboring group participation (NGP) , also known as anchimeric assistance. organic-chemistry.orgyoutube.com The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction. This process displaces the bromide ion and forms a highly strained, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. nih.govorganic-chemistry.org

Reactions Involving the Ketone Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and can undergo nucleophilic addition and condensation reactions. The presence of the adjacent chiral amino group can direct the stereochemical course of these transformations.

The ketone functionality can be stereoselectively reduced to a secondary alcohol, yielding a chiral bromohydrin which is a precursor to valuable 1,2-amino alcohols. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the nature of any protecting group on the amino function. For the analogous β-amino ketones, diastereoselective reduction can yield either syn or anti 1,3-amino alcohols. nih.govresearchgate.net

By extension, the reduction of (3S)-3-amino-1-bromopentan-2-one can be controlled to favor one of two possible diastereomeric bromohydrins.

Chelation-Controlled Reduction: When the amino group is protected with a group capable of chelating with a metal-based reducing agent (e.g., N-Boc), reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) or lithium aluminium hydride (LiAlH₄) can lead to the syn diastereomer. The chelating metal coordinates to both the carbonyl oxygen and the nitrogen of the protecting group, forming a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl.

Non-Chelation-Controlled (Felkin-Anh) Reduction: In the absence of chelation, particularly with bulky reducing agents like L-Selectride, the reduction typically follows the Felkin-Anh model. This model predicts the formation of the anti diastereomer, where the hydride attacks the carbonyl from the face opposite the largest substituent on the adjacent chiral center.

The choice of an N-protecting group (such as Boc) is often crucial, as it can influence the reaction's stereoselectivity and prevent unwanted side reactions. nih.gov

N-Protecting GroupReducing AgentProposed ControlMajor Diastereomer
Aryl / AcylSamarium(II) IodideChelationsyn or anti (depends on N-substituent) nih.gov
Boc (t-butoxycarbonyl)LiAlH(O-t-Bu)₃Chelationanti nih.gov
Boc (t-butoxycarbonyl)NB-EnantrideFelkin-Anhsyn nih.gov

The carbonyl group is also a site for carbon-carbon bond formation through various condensation and addition reactions.

Horner-Wadsworth-Emmons (HWE) Reaction: While direct application to the title compound is not widely reported, the HWE reaction is a powerful tool for olefination of ketones. wikipedia.orgalfa-chemistry.com This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with the ketone to form an alkene. In the context of related β'-amino ketones, the HWE reaction has been used as a key step to synthesize β'-amino-α,β-unsaturated ketones. beilstein-journals.org This suggests that, under appropriate conditions, (3S)-3-amino-1-bromopentan-2-one could be converted into the corresponding alkene, typically with a high stereoselectivity for the (E)-isomer. organic-chemistry.orgnrochemistry.com

Grignard and Organolithium Addition: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the ketone would produce a tertiary alcohol. purdue.edumasterorganicchemistry.comlibretexts.org However, several challenges exist. The hydrobromide salt must first be neutralized. Furthermore, the acidic proton on the primary amine would react with the highly basic organometallic reagent, consuming at least one equivalent. Therefore, N-protection is essential for this transformation to be successful. Even with protection, the enolizable nature of the ketone presents a potential side reaction of deprotonation.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. savemyexams.comdocbrown.infochemguide.co.uk This reaction is typically catalyzed by a base (like KCN) and proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting intermediate alkoxide is then protonated. This reaction would create a new stereocenter at the C2 position, leading to a mixture of diastereomers.

Transformations at the Chiral Amino Group

The primary amino group at the chiral center is a key site for molecular elaboration. Its reactivity is fundamentally dependent on its protonation state, which is controlled by the reaction conditions.

Derivatization and Functionalization

Once deprotonated from its hydrobromide salt form to the free amine, the amino group exhibits potent nucleophilicity. This allows for a wide array of derivatization and functionalization reactions, which are crucial for peptide synthesis, the introduction of protecting groups, or the construction of more complex molecular architectures.

Common derivatization strategies include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms amide bonds. This is a foundational reaction for peptide coupling or for installing protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). organic-chemistry.org

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are stable functional groups found in many pharmaceutical compounds.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further transformations.

These functionalization reactions are critical for modifying the compound's properties and for its use as a building block in multi-step syntheses. For instance, protecting the amino group allows for selective reactions at the ketone or the α-bromo position.

Table 1: Examples of Derivatization Reactions at the Amino Group
Reaction TypeReagent ExampleProduct Functional GroupSignificance
Acylation (Amide Formation)Acetyl Chloride, Benzoyl ChlorideAmidePeptide synthesis, N-protection
Acylation (Carbamate Formation)Di-tert-butyl dicarbonate (B1257347) (Boc2O)Carbamate (Boc-protected amine)Orthogonal protection in synthesis
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideCreation of stable, bioactive moieties
Imine FormationBenzaldehydeImine (Schiff Base)Intermediate for reductive amination or rearrangements

Reactivity of the Protonated Amine (Hydrobromide Salt)

As a hydrobromide salt, the amino group exists in its protonated ammonium (B1175870) form (-NH₃⁺). In this state, the lone pair of electrons on the nitrogen is unavailable, rendering the group non-nucleophilic and unreactive towards electrophiles. This inherent protection is advantageous, as it prevents self-condensation or polymerization and allows for selective reactions at other sites if desired.

The primary chemical property of the ammonium group is its acidity. The release of the amine's nucleophilicity requires the addition of a base to neutralize the hydrobromide salt. The choice of base is critical; a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically used to deprotonate the ammonium ion without competing in reactions at the electrophilic carbonyl or α-carbon centers. The equilibrium between the protonated and free amine forms can be manipulated by adjusting the pH of the reaction medium, providing a convenient method for controlling the reactivity of the amino group. This protonation state can also play a mechanistic role in certain transformations, such as driving rearrangements to completion by ensuring the final amino product is protonated and removed from the reaction equilibrium. nih.gov

Cascade and Cyclization Reactions

The true synthetic potential of (3S)-3-amino-1-bromopentan-2-one hydrobromide is realized in cascade and cyclization reactions. The presence of both nucleophilic (amine) and electrophilic (carbonyl and α-bromo carbons) centers within the same molecule allows for the efficient, one-pot construction of complex heterocyclic structures. wikipedia.orgnih.gov

Formation of Nitrogen-Containing Heterocycles

This compound is an ideal precursor for synthesizing a variety of nitrogen-containing heterocycles. After deprotonation of the amine, it can participate in either intramolecular or intermolecular reactions.

Intermolecular Cyclization: One of the most common pathways involves the dimerization of two molecules of the α-amino ketone, followed by cyclization. For example, the nucleophilic amino group of one molecule can attack the electrophilic α-carbon of a second molecule, displacing the bromide. A subsequent or concurrent reaction between the remaining amino and carbonyl groups can lead to the formation of a six-membered dihydropyrazine (B8608421) ring, which upon tautomerization or oxidation can yield a substituted pyrazine. Alternatively, cyclization can lead to the formation of tetrahydropyrazinone derivatives.

Intramolecular Cyclization: While direct intramolecular cyclization to form a three-membered aziridine (B145994) ring is possible, it is often less favored.

Multicomponent Reactions: The compound can also act as a component in reactions with other reagents to form different heterocyclic systems. For example, reaction with a thioamide could potentially lead to the formation of a thiazole ring, a common reaction pathway for α-halo ketones. wikipedia.org

Table 2: Potential Heterocyclic Scaffolds from (3S)-3-amino-1-bromopentan-2-one
Reaction PathwayResulting HeterocycleGeneral Description
Intermolecular Dimerization/CyclizationSubstituted PyrazinesTwo molecules condense to form a stable aromatic six-membered ring.
Intermolecular Dimerization/CyclizationTetrahydropyrazinonesDimerization followed by lactamization.
Reaction with Thiourea/ThioamidesSubstituted ThiazolesClassic Hantzsch-type thiazole synthesis. wikipedia.org

Rearrangement Pathways (e.g., α-Iminol Rearrangement)

Rearrangement reactions provide a powerful method for altering the carbon skeleton and functional group positions. The α-iminol rearrangement is an isomerization that converts an α-hydroxy imine into an α-amino ketone. nih.gov While the starting material is already an α-amino ketone, it can participate in reactions where this rearrangement is a key step.

The generalized α-iminol rearrangement involves the 1,2-shift of an alkyl or aryl group. d-nb.info The thermodynamic driving force for this reaction is typically the greater stability of the resulting α-amino ketone compared to the precursor α-hydroxy imine. nih.gov In the context of (3S)-3-amino-1-bromopentan-2-one, this rearrangement could be relevant in a retro-synthetic sense or if the compound is first transformed into a suitable precursor.

For instance, if the amino group is first condensed with an aldehyde (R-CHO), an α-amino imine intermediate is formed. Tautomerization and subsequent reaction could potentially set the stage for a related rearrangement pathway. The stability of α-amino ketones, often enhanced by the protonation of the final amine product in acidic media, suggests that the equilibrium heavily favors the structure of the title compound over a potential α-hydroxy imine isomer. nih.gov This inherent stability is a key feature of its chemical nature. Catalytic asymmetric versions of the α-iminol rearrangement have been developed, highlighting the importance of controlling stereochemistry in these transformations. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-amino-1-bromopentan-2-one hydrobromide, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via bromination of a ketone precursor followed by hydrobromide salt formation. Enantiomeric purity is critical; chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is recommended. Monitoring reaction intermediates with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) ensures stereochemical fidelity. For salt formation, stoichiometric control of HBr and solvent selection (e.g., ethanol or dichloromethane) minimizes racemization .

Q. Which analytical techniques are essential for characterizing the hydrogen bonding network and protonation state of this hydrobromide salt?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving protonation sites and hydrogen bonding patterns. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) to identify N–H\cdotsBr interactions and 1H^{1}\text{H}-15N^{15}\text{N} heteronuclear correlation NMR for protonation site validation. Thermogravimetric analysis (TGA) can assess hygroscopicity and stability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo pharmacological efficacy data for this compound?

  • Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. To address this:

  • Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion.
  • Use liquid chromatography-mass spectrometry (LC-MS) to identify metabolites in plasma samples from in vivo studies.
  • Compare dose-response curves across models, adjusting for species-specific cytochrome P450 activity .

Q. What experimental strategies mitigate degradation of (3S)-3-amino-1-bromopentan-2-one hydrobromide under physiological pH conditions?

  • Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (blood) at 37°C. Monitor degradation via ultra-performance liquid chromatography (UPLC) and identify byproducts with high-resolution MS. Formulation with enteric coatings or cyclodextrin inclusion complexes can enhance stability .

Q. How do enantiomer-specific interactions affect the compound’s biological activity, and what methods validate stereochemical integrity in complex matrices?

  • Methodological Answer : Enantioselective activity can be assessed using chiral receptor-binding assays (e.g., surface plasmon resonance with immobilized targets). For validation in biological samples, employ chiral derivatization agents (e.g., Marfey’s reagent) coupled with LC-MS/MS. Molecular dynamics simulations can predict binding affinity differences between enantiomers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data regarding protonation sites in the hydrobromide salt?

  • Methodological Answer : Discrepancies may arise from dynamic proton exchange in solution vs. static crystal structures. Use solid-state NMR to bridge the gap between SCXRD (solid state) and solution NMR. Density functional theory (DFT) calculations can model protonation energetics under varying conditions .

Experimental Design Tables

Parameter Technique Key Considerations Reference
Enantiomeric purityChiral HPLCColumn: Chiralpak IG-3; Mobile phase: hexane/IPA
Hydrogen bonding analysisSCXRD + FTIRCryogenic conditions for crystal stabilization
Metabolic stabilityLC-MS/MS (in vitro microsomal assays)Species-specific liver microsomes (human/rat)
Solubility optimizationPhase solubility studiesCo-solvents: PEG 400, DMSO (<1% v/v)

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